3-Bromo-9,9-diphenyl-9H-xanthene
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Overview
Description
3-Bromo-9,9-diphenyl-9H-xanthene is a heterocyclic aromatic compound with the molecular formula C25H17BrO. It is a derivative of xanthene, characterized by the presence of a bromine atom at the 3-position and two phenyl groups at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9,9-diphenyl-9H-xanthene typically involves the bromination of 9,9-diphenylxanthene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the xanthene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9,9-diphenyl-9H-xanthene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 9,9-diphenylxanthene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted xanthene derivatives.
Oxidation Reactions: Major products are xanthone derivatives.
Reduction Reactions: The primary product is 9,9-diphenylxanthene.
Scientific Research Applications
3-Bromo-9,9-diphenyl-9H-xanthene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-Bromo-9,9-diphenyl-9H-xanthene is primarily based on its ability to interact with various molecular targets. The bromine atom and phenyl groups contribute to its reactivity and binding affinity with biological molecules. The compound can modulate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-9,9-diphenyl-9H-xanthene
- 3-Bromo-9,9-dimethyl-9H-xanthene
- 2-Chloro-9,9-diphenyl-9H-xanthene
Uniqueness
3-Bromo-9,9-diphenyl-9H-xanthene is unique due to the specific positioning of the bromine atom and the presence of two phenyl groups. This structural arrangement imparts distinct chemical properties and reactivity compared to other xanthene derivatives.
Properties
IUPAC Name |
3-bromo-9,9-diphenylxanthene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrO/c26-20-15-16-22-24(17-20)27-23-14-8-7-13-21(23)25(22,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZHFPAAEFAUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)OC4=CC=CC=C42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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